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2-Chloro-4-methylpyrimidine-5-
Compound Name:
carboxylic acid

Cat. No.: B062461

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-4-
methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4), a heterocyclic compound of
interest in medicinal chemistry and drug discovery. This document collates available data on its
physicochemical properties, synthesis, reactivity, and potential biological significance. Detailed
experimental protocols for the synthesis of its key precursor and its utilization in further
synthetic applications are provided. The guide also includes visualizations of a synthetic
workflow to aid in research and development.

Core Properties of 2-Chloro-4-methylpyrimidine-5-
carboxylic acid

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The
pyrimidine ring is a core structure in various biologically active molecules, including nucleic
acids and many pharmaceuticals. The presence of a chloro group at the 2-position, a methyl
group at the 4-position, and a carboxylic acid at the 5-position provides multiple reactive sites
for further chemical modifications, making it a valuable building block in organic synthesis.

Physicochemical Properties
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A summary of the key physicochemical properties of 2-Chloro-4-methylpyrimidine-5-
carboxylic acid is presented in Table 1.

Property Value Reference
CAS Number 188781-10-4 [1]
Molecular Formula CeHsCIN20:2 [1]
Molecular Weight 172.57 g/mol [1]
Appearance White to off-white solid General

2-chloro-4-methylpyrimidine-5-
IUPAC Name ] ) General
carboxylic acid

Note: Some physical properties like melting point and solubility are not readily available in the
searched literature and would require experimental determination.

Synthesis and Reactivity

While a direct, detailed synthesis protocol for 2-Chloro-4-methylpyrimidine-5-carboxylic acid
is not extensively documented in publicly available literature, its synthesis would likely involve
the formation of the pyrimidine ring followed by functional group manipulations. A common
precursor for this and related compounds is 2-Chloro-4-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-
methylpyrimidine

This protocol describes the synthesis of the key precursor, 2-Chloro-4-methylpyrimidine, from
2,6-dichloro-4-methylpyrimidine.

Materials:
e 2,6-dichloro-4-methylpyrimidine
e Zinc powder

e lodine
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o Ethanol (EtOH)

o Water

e Dichloromethane (DCM)

e Anhydrous magnesium sulfate (MgSQOa)
e Hexane

 Silica gel

Procedure:

e Aslurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250
mL of water is prepared in a reaction vessel equipped with a stirrer.

 To this vigorously stirred slurry, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of
iodine are sequentially added.

e The reaction mixture is heated to reflux at 70°C for 4 hours.

 After the reaction is complete, the mixture is cooled to room temperature and filtered.
e The filtrate is concentrated under reduced pressure to remove the ethanol.

e The aqueous residue is then extracted with dichloromethane.

e The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure to remove the solvent.

e The resulting residue is purified by silica gel column chromatography using a hexane/DCM
solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

Reactivity of 2-Chloro-4-methylpyrimidine-5-carboxylic
acid
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The reactivity of 2-Chloro-4-methylpyrimidine-5-carboxylic acid is dictated by its functional
groups: the chloro substituent on the pyrimidine ring and the carboxylic acid group.

o Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as
esterification, amide bond formation, and reduction. Its acidity allows for salt formation.

e Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to
nucleophilic substitution, allowing for the introduction of various functional groups such as
amines, alcohols, and thiols.

Experimental Workflow: Amide Synthesis

A documented application of 2-Chloro-4-methylpyrimidine-5-carboxylic acid is its use as a
key intermediate in the synthesis of more complex molecules for pharmaceutical research. An
example is the synthesis of 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)pyrimidine-5-
carboxamide.

Experimental Protocol: Synthesis of 2-chloro-4-methyl-
N-(3-(trifluoromethyl)benzyl)pyrimidine-5-carboxamide

Materials:

e 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

N,N-dimethylformamide (DMF)

(3-(Trifluoromethyl)phenyl)methanamine

Diisopropylethylamine (DIPEA)
Procedure:

e To a solution of 2-chloro-4-methylpyrimidine-5-carboxylic acid (517 mg, 3.00 mmol) in
N,N-dimethylformamide (20 mL) is added HATU (1.49 g, 3.89 mmol).
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e (3-(Trifluoromethyl)phenyl)methanamine (0.50 mL, 3.30 mmol) is then added, followed by the
addition of diisopropylethylamine (1.50 mL, 8.61 mmol).

e The reaction mixture is stirred at room temperature.

» Upon completion, the reaction is worked up and purified by standard chromatographic
methods to yield the desired amide product.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the formation of the amide
derivative.
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Caption: Synthetic workflow for amide formation.
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Spectral Data

Detailed spectral data for 2-Chloro-4-methylpyrimidine-5-carboxylic acid is not widely
published. However, based on its structure, the following characteristic signals can be
expected:

'H NMR Spectroscopy

A proton NMR spectrum would be expected to show a singlet for the methyl group protons, a
singlet for the pyrimidine ring proton, and a broad singlet for the carboxylic acid proton. The
chemical shifts would be influenced by the electron-withdrawing nature of the chloro and
carboxylic acid groups.

3C NMR Spectroscopy

The 3C NMR spectrum would show distinct signals for the methyl carbon, the four carbons of
the pyrimidine ring (two of which are quaternary), and the carbonyl carbon of the carboxylic
acid. The chemical shifts of the ring carbons would be significantly affected by the substituents.
Carboxylic acid carbons typically appear in the range of 165-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic
acid group (typically around 2500-3300 cm~1), a sharp C=0 stretching band (around 1700
cm~1), and various C-H, C=N, and C-ClI stretching and bending vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of
the compound (172.57 g/mol ). Fragmentation patterns would likely involve the loss of the
carboxylic acid group, the chlorine atom, and other small fragments.

Biological and Pharmacological Significance

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic
agents. Pyrimidine derivatives have been reported to exhibit a broad spectrum of biological
activities, including antiviral, antibacterial, antifungal, and anticancer properties.[2] The specific
biological activity of 2-Chloro-4-methylpyrimidine-5-carboxylic acid has not been
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extensively characterized in the available literature. However, its role as a synthetic
intermediate in the preparation of potential therapeutic agents, such as inhibitors of specific
biological pathways, suggests its importance in drug discovery programs. For instance, its
derivatives are explored for their potential to modulate the activity of enzymes or receptors
involved in disease processes.

Conclusion

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block with
significant potential in organic synthesis and medicinal chemistry. This guide has summarized
its core properties, provided detailed experimental protocols for its precursor's synthesis and its
application in amide bond formation, and outlined its expected spectral characteristics and
general biological relevance. Further research into the direct synthesis and biological profiling
of this compound is warranted to fully elucidate its potential in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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